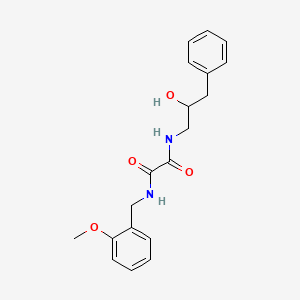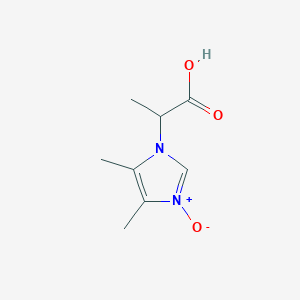
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide is a heterocyclic organic compound belonging to the imidazole family This compound is characterized by the presence of a carboxyethyl group and two methyl groups attached to the imidazole ring, along with an oxide group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethylimidazole with ethyl chloroacetate, followed by oxidation to introduce the oxide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides or other derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The carboxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole dioxides, while reduction can produce imidazole alcohols.
Aplicaciones Científicas De Investigación
1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its oxide group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of target proteins.
Comparación Con Compuestos Similares
- 1-(1-Carboxyethyl)-1H-benzotriazole 3-oxide
- 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole
- 4,5-Dimethyl-1H-imidazole 3-oxide
Comparison: Compared to similar compounds, 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide is unique due to the presence of both carboxyethyl and oxide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(2)10(13)4-9(5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFUTUVAGFAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(C)C(=O)O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

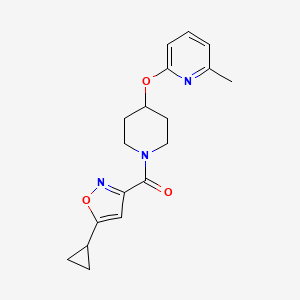
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)
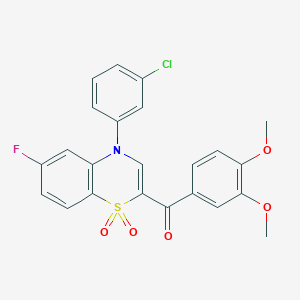
![N-(1,2-oxazol-3-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2787737.png)
![N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2787738.png)

![3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2787743.png)
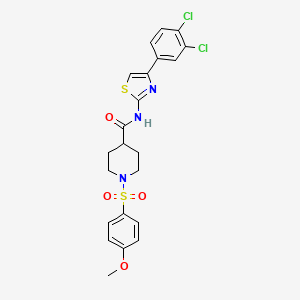
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)
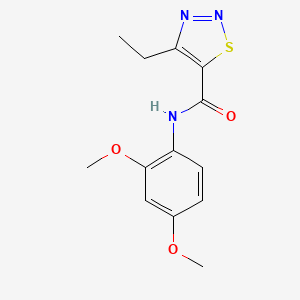
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787752.png)
